Propoxur-d7

Description

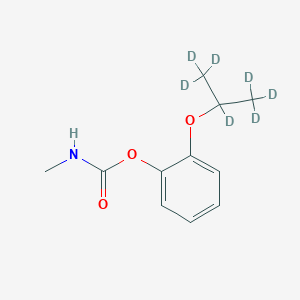

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl] N-methylcarbamate |

InChI |

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i1D3,2D3,8D |

InChI Key |

ISRUGXGCCGIOQO-UNAVHCQLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=CC=C1OC(=O)NC |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC |

Origin of Product |

United States |

Synthetic Approaches for Deuterated Propoxur Analogs

General Principles of Deuteration Chemistry for Pesticides

Deuteration, the incorporation of deuterium (B1214612) (²H or D) in place of protium (¹H), is a cornerstone of isotopic labeling. rsc.org The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can alter the rate of chemical reactions, including metabolic pathways, making deuterated compounds invaluable for mechanistic studies. nih.gov

For pesticides, which are often complex organic molecules, several general strategies for deuteration exist:

Hydrogen-Deuterium (H/D) Exchange: This is a common approach where C-H bonds are directly converted to C-D bonds by exposing the molecule to a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.net These reactions are often facilitated by catalysts.

Acid Catalysis: Strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) can promote H/D exchange, particularly on electron-rich aromatic rings through an electrophilic aromatic substitution mechanism. nih.govgoogle.com

Metal Catalysis: Transition metals such as palladium, platinum, or rhodium are effective catalysts for H/D exchange. google.comnih.gov For example, palladium on carbon (Pd/C) can be used with D₂O to achieve deuteration under specific conditions. nih.gov

Synthetic Build-up: An alternative and often more selective method involves using deuterated starting materials or reagents in a multi-step synthesis. nih.govprinceton.edu This approach provides precise control over the location of the deuterium labels within the final molecule.

The choice of method depends on the desired labeling pattern, the stability of the target molecule under the reaction conditions, and the availability of deuterated precursors.

Methodologies for Isotopic Incorporation into Propoxur (B1679652) Structure

The specific structure of Propoxur-d7 is [2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl] N-methylcarbamate. cymitquimica.com This indicates that all seven deuterium atoms are located on the isopropoxy group attached to the phenyl ring. This high degree of selectivity strongly suggests that its synthesis relies on the use of a pre-deuterated building block rather than a non-selective H/D exchange on the final propoxur molecule.

A plausible synthetic route would involve the reaction of 2-isopropoxyphenol's non-deuterated precursor, catechol, or a derivative thereof. The key step is the introduction of the deuterated isopropyl group. This could be achieved by Williamson ether synthesis, reacting a phenoxide with a deuterated isopropyl halide, such as isopropyl-d7 iodide. The resulting deuterated intermediate, 2-(isopropoxy-d7)phenol, would then be reacted with methyl isocyanate to form the final this compound carbamate (B1207046).

Achieving selective deuterium placement is critical for the utility of an isotopic standard. For this compound, the goal is to exclusively label the isopropyl moiety without introducing deuterium onto the aromatic ring or the N-methyl group.

Use of Deuterated Reagents: The most effective strategy for this specific labeling pattern is the use of a fully deuterated precursor, such as acetone-d6, as the starting point for creating the isopropoxy-d7 group. Acetone-d6 can be reduced to isopropanol-d8, which can then be converted to a suitable alkylating agent for attachment to the phenyl ring. This ensures the deuterium is confined to the desired position.

Avoiding H/D Exchange Conditions: Methods that employ harsh H/D exchange conditions, such as high-temperature acid or metal catalysis, would be unsuitable for synthesizing this compound. Such methods could lead to non-specific deuterium scrambling across various positions on the molecule, including the aromatic ring, compromising its function as a precise internal standard.

The table below outlines a comparison of general deuteration strategies and their applicability to the synthesis of this compound.

| Strategy | Deuterium Source | Typical Catalyst | Selectivity | Applicability to this compound Synthesis |

| Acid-Catalyzed H/D Exchange | D₂O, CF₃COOD | Strong Brønsted acids | Moderate (favors electron-rich aromatic positions) | Low (risk of unwanted ring deuteration) |

| Metal-Catalyzed H/D Exchange | D₂, D₂O | Pd, Pt, Rh, Ni | Variable (depends on substrate and catalyst) | Low (risk of non-specific labeling) |

| Synthetic Build-up | Deuterated Reagents (e.g., Isopropanol-d8) | Standard reaction catalysts | High (position-specific) | High (ideal for selective labeling of the isopropoxy group) |

This table is generated based on established chemical principles of deuteration synthesis. nih.govnih.govnih.gov

Isotopic Purity: For this compound, high isotopic purity means that the vast majority of the molecules contain exactly seven deuterium atoms (the D₇ isotopolog). The presence of significant amounts of partially deuterated (D₁-D₆) or non-deuterated (D₀) species can interfere with quantitative analysis. rsc.orgnih.gov

Isotopic Enrichment: This measures the extent to which ¹H has been replaced by ²H at the target sites. High enrichment (typically >98%) is desirable for analytical standards.

Several analytical techniques are essential for verifying the isotopic purity and structural integrity of synthesized this compound.

| Analytical Technique | Information Provided | Reference |

| High-Resolution Mass Spectrometry (HR-MS) | Determines the distribution of isotopologs (D₀ to D₇) and calculates the overall isotopic purity based on the relative abundance of each species. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the precise location of the deuterium atoms. ¹H NMR shows the disappearance of signals from the labeled positions, while ²H NMR shows signals corresponding to the deuterated sites. It can also be used to quantify isotopic abundance. | rsc.orgnih.gov |

Combining these methods provides a comprehensive characterization, ensuring that the synthesized this compound is suitable for its intended use as a high-quality internal standard. rsc.org

Advanced Analytical Methodologies Employing Propoxur D7

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy in quantitative analysis. By introducing a known quantity of an isotopically distinct form of the analyte, such as Propoxur-d7, into the sample at the beginning of the analytical process, many sources of error can be effectively nullified.

Fundamental Principles of IDMS with Deuterated Standards

The core principle of IDMS lies in the use of an isotopic tracer, or internal standard, that is chemically identical to the target analyte but has a different mass due to isotopic substitution. In the case of this compound, seven hydrogen atoms in the propoxur (B1679652) molecule are replaced with deuterium (B1214612) atoms. This substitution results in a compound that behaves virtually identically to the native propoxur during sample extraction, cleanup, and chromatographic separation. nih.gov

However, because of the mass difference, the deuterated standard can be distinguished from the native analyte by a mass spectrometer. The quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. Since both the analyte and the standard are subject to the same physical and chemical losses during sample preparation and analysis, this ratio remains constant, leading to a highly accurate determination of the analyte's concentration, irrespective of recovery variations. lcms.cz

Application of this compound as an Internal Standard in Pesticide Residue Analysis

The analysis of pesticide residues in matrices such as food, water, and soil presents significant analytical challenges due to the complexity of these samples. eurl-pesticides.eu this compound is employed as an internal standard in multi-residue methods for the determination of propoxur and other carbamate (B1207046) pesticides. nih.govnih.gov Its application is critical for obtaining reliable quantitative data in regulatory monitoring and food safety assessments.

The primary advantage of using this compound is the significant enhancement of accuracy and precision in quantitative analysis. lcms.cz Complex matrices, like fruits, vegetables, and herbal products, contain numerous co-extracted compounds that can interfere with the analysis. scispace.comd-nb.info These interferences, known as matrix effects, can either suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate results. analchemres.org

By incorporating this compound, which co-elutes with the native propoxur and experiences the same matrix effects, the ratio-based quantification effectively compensates for these variations. nih.gov This ensures that the calculated concentration of propoxur is a true representation of its level in the sample, improving the reliability of the data. Studies have shown that methods using isotopically labeled internal standards achieve high levels of accuracy and precision, with recoveries often falling within the acceptable range of 70-120% and relative standard deviations (RSD) below 20%. researchgate.netsigmaaldrich.com

The following table illustrates the typical performance of a method using an isotopically labeled internal standard for pesticide analysis in a complex matrix.

| Parameter | Typical Value | Significance |

| Recovery | 70-120% | Indicates the efficiency of the extraction process. researchgate.netsigmaaldrich.com |

| Precision (RSD) | < 20% | Demonstrates the reproducibility of the method. researchgate.netsigmaaldrich.com |

| Linearity (R²) | > 0.99 | Shows a strong correlation between concentration and instrument response. sigmaaldrich.com |

| Limit of Quantification (LOQ) | 0.001 - 0.01 mg/kg | Represents the lowest concentration that can be reliably quantified. nih.gov |

Matrix effects are a major source of error in pesticide residue analysis. eurl-pesticides.eud-nb.info These effects arise from co-eluting matrix components that can alter the ionization efficiency of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. analchemres.orgnih.gov Furthermore, analyte can be lost at various stages of the analytical workflow, including extraction, cleanup, and transfer steps.

This compound is instrumental in mitigating these issues. Since it is added to the sample at the very beginning, any loss of the native propoxur during sample processing is mirrored by a proportional loss of this compound. nih.gov Similarly, any signal suppression or enhancement caused by the matrix affects both the analyte and the internal standard to the same degree. nih.gov Consequently, the ratio of their signals remains unaffected, allowing for accurate quantification even in the presence of significant matrix effects and analyte loss. This approach is superior to other compensation methods like matrix-matched calibration, which may not account for the variability between individual samples. d-nb.info

Chromatographic Separations Coupled with Mass Spectrometry

The combination of chromatographic separation with mass spectrometry detection is a powerful tool for the analysis of pesticides. This compound plays a key role in methods utilizing these hyphenated techniques, particularly in Gas Chromatography-Mass Spectrometry.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) Applications

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) offers high selectivity and sensitivity for the detection of pesticide residues. nih.gov In these applications, this compound is used as an internal standard to ensure the accuracy of propoxur quantification. The high resolving power of the mass spectrometer allows for the precise measurement of the mass-to-charge ratio (m/z) of ions, which helps to differentiate the target analytes from matrix interferences.

The use of this compound in GC-HRMS methods for pesticide analysis provides a robust analytical solution. For instance, in the analysis of various food commodities, a deuterated internal standard can help to achieve low limits of detection and quantification, often in the parts-per-billion (ppb) range. researchgate.net The data below presents typical parameters for a GC-MS/MS method, which shares similar principles with GC-HRMS in the use of internal standards for quantification.

| Analytical Parameter | Typical Setting | Purpose |

| Chromatography | ||

| GC Column | Varies (e.g., DB-5ms) | Separation of analytes based on volatility and polarity. |

| Injection Volume | 1-2 µL | Introduction of the sample extract into the GC system. |

| Carrier Gas | Helium | Transports the analytes through the column. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | Fragmentation of analytes for mass analysis. |

| Monitored Ions (Propoxur) | Specific m/z values | Quantifier and qualifier ions for identification and measurement. |

| Monitored Ions (this compound) | Specific m/z values | Quantifier and qualifier ions for the internal standard. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the selective and sensitive detection of pesticide residues like Propoxur. The use of this compound as an internal standard is a cornerstone of robust LC-MS/MS protocols.

A typical workflow begins with sample extraction, where a known quantity of this compound is added to the sample at the initial stage. eurl-pesticides.eu This is crucial for correcting any analyte losses that may occur during subsequent cleanup steps. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted extraction procedure for pesticides in various food and environmental samples. eurl-pesticides.eunih.govsigmaaldrich.com

Following extraction and cleanup, the sample extract is introduced into the LC system. Chromatographic separation is commonly achieved using a reversed-phase column, such as a C18, with a gradient elution mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often modified with additives like formic acid to improve ionization. nih.goveurl-pesticides.euresearchgate.net

The eluent from the LC column is then directed to the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode for carbamates. nih.gov The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. eurl-pesticides.euchromatographyonline.com In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For quantification, at least two MRM transitions (a quantifier and a qualifier) are monitored for both Propoxur and the this compound internal standard to ensure accurate identification and measurement. eurl-pesticides.euchromatographyonline.com The precursor ion for this compound will be heavier than that of Propoxur due to the deuterium atoms, but they will share similar chromatographic retention times and fragmentation patterns, making it an ideal internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

|---|---|---|---|

| Propoxur | 210.1 | 111.1 | 168.1 |

| This compound | 217.1 | 111.1 | 175.1 |

Method Development and Validation Parameters

The development and validation of an analytical method using this compound are governed by stringent international guidelines, such as those from SANTE, to ensure the data is reliable and fit for purpose. eurl-pesticides.euresearchgate.netmdpi.com

Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of an analyte and the instrument's response over a defined range. When using an internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards. chromforum.org This ratio-based approach effectively mitigates variability from sample injection volume and matrix-induced signal suppression or enhancement. chromatographyonline.com

Calibration standards are typically prepared in a blank matrix extract (matrix-matched calibration) that is similar to the samples being analyzed. eurl-pesticides.eunih.gov This practice is essential for compensating for matrix effects that can influence ionization efficiency. eurl-pesticides.eu A method is generally considered linear if the coefficient of determination (r²) for the calibration curve is greater than 0.99. nih.govresearchgate.netnih.gov

| Concentration (ng/mL) | Propoxur Area | This compound Area | Area Ratio (Propoxur/Propoxur-d7) |

|---|---|---|---|

| 5 | 18,550 | 198,800 | 0.093 |

| 10 | 38,120 | 201,150 | 0.190 |

| 50 | 195,400 | 199,500 | 0.979 |

| 100 | 401,250 | 203,200 | 1.975 |

| 200 | 795,300 | 197,900 | 4.019 |

| Resulting Linear Fit: y = 0.0201x - 0.0075; r² = 0.9995 |

Evaluation of Method Recovery and Reproducibility

Method recovery and reproducibility are critical parameters for assessing the accuracy and precision of an analytical method.

Recovery is a measure of the method's accuracy and reflects the efficiency of the extraction process. It is determined by analyzing blank matrix samples that have been fortified (spiked) with a known concentration of Propoxur and a constant concentration of this compound. nih.govresearchgate.net The samples are processed through the entire analytical procedure, and the measured concentration is compared to the theoretical (spiked) concentration. According to regulatory guidelines, mean recovery values should typically fall within the 70-120% range. eurl-pesticides.eueurl-pesticides.eunih.gov

Reproducibility , or precision, measures the degree of scatter between a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) of the results from replicate analyses. nih.gov Precision is evaluated under repeatability conditions (intra-day precision, analyzing replicates on the same day) and reproducibility conditions (inter-day precision, analyzing replicates on different days). For pesticide residue analysis, an RSD of ≤20% is generally considered acceptable. eurl-pesticides.eunih.gov

| Spiking Level (ng/g) | Replicates (n) | Mean Recovery (%) | RSD (%) |

|---|---|---|---|

| 10 | 5 | 94.2 | 6.5 |

| 50 | 5 | 99.5 | 4.1 |

| 100 | 5 | 102.5 | 3.2 |

Studies on Propoxur analysis have demonstrated excellent recovery and reproducibility. For example, analyses of water samples spiked at two different concentration levels showed average recoveries ranging from 91.3% to 102.5% with RSD values below 5.0%. researchgate.netnih.gov In another study, spiked recoveries were found to be between 94.2% and 107.4%, with RSDs from 2.8% to 6.5%. nih.gov The use of this compound is fundamental to achieving such high-quality data by ensuring that any variability during the analytical process is accurately normalized.

Mechanistic Investigations Using Propoxur D7

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIEs)

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific molecular position can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for probing the transition state of a reaction and elucidating its mechanism. The magnitude of the KIE provides insight into bond-breaking and bond-forming steps, as well as changes in hybridization and steric environment at the labeled position.

Primary Kinetic Isotope Effects in Bond Cleavage/Formation

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For Propoxur-d7, this would typically involve the cleavage of a carbon-deuterium (C-D) bond. For instance, if the rate-limiting step of a degradation or metabolic pathway involved the abstraction of a deuterium atom from the deuterated isopropyl group, a significant primary KIE would be expected. The theoretical basis for this effect lies in the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond has a lower zero-point energy, requiring more energy to be broken, thus resulting in a slower reaction rate compared to its non-deuterated counterpart.

Currently, there is a lack of specific published research detailing the primary kinetic isotope effects of this compound in bond cleavage reactions. Such studies would be invaluable for understanding its degradation mechanisms, whether through abiotic processes in the environment or enzymatic catalysis in biological systems.

Secondary Kinetic Isotope Effects and Steric Considerations

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. For this compound, deuteration of the N-methyl group or the aromatic ring could lead to secondary KIEs. These effects can be further classified as α, β, or γ depending on the proximity of the deuterium to the reaction center.

Changes in steric hindrance due to the slightly smaller van der Waals radius of deuterium compared to hydrogen can also influence reaction rates, contributing to secondary KIEs. However, without specific experimental data on this compound, any discussion of its secondary KIEs remains speculative.

In Vitro Biotransformation and Metabolic Pathway Elucidation

Isotopically labeled compounds are indispensable tools for studying the metabolism of xenobiotics. The distinct mass of the deuterated analog allows for its unambiguous detection and differentiation from endogenous molecules and non-deuterated parent compounds.

Application of Deuterated Analogs in Metabolite Identification

The use of deuterated analogs like this compound is a well-established strategy in metabolite identification studies. When a mixture of the deuterated and non-deuterated compound is incubated with a biological system, metabolites derived from the drug will appear as characteristic doublet peaks in a mass spectrum, separated by the number of deuterium atoms. This "isotope signature" greatly facilitates the identification of drug-related material in complex biological matrices.

While this is a general and powerful technique, specific published studies detailing the application of this compound to identify novel metabolites of propoxur (B1679652) are not currently available. Its use is predominantly documented as an internal standard in quantitative analyses. nih.govresearchgate.net

Characterization of Enzymatic Transformations in Subcellular Fractions

Subcellular fractions, such as liver microsomes and S9 fractions, are commonly used in in vitro studies to investigate the enzymatic transformations of foreign compounds. These fractions contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. The incubation of this compound with these fractions, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS), would theoretically allow for the characterization of its metabolic fate.

By comparing the metabolic profile of this compound to that of its non-deuterated counterpart, researchers could infer the role of specific enzymatic pathways. For example, a significant decrease in the rate of metabolism of this compound compared to propoxur (a metabolic KIE) could indicate that a CYP-mediated C-H bond cleavage is a major metabolic route. However, specific research findings from such studies on this compound have not been reported in the peer-reviewed literature.

Identification of Metabolic Transformations and "Soft Spots"

In the field of drug and pesticide metabolism, a "soft spot" refers to a site within a molecule that is particularly susceptible to enzymatic modification. researchgate.netscience.gov Identifying these locations is crucial for understanding how a compound is broken down in an organism, its potential for bioactivation into more toxic forms, or its detoxification and clearance. clearsynth.com The use of deuterium-labeled compounds like this compound is a powerful technique for pinpointing these metabolic hot spots.

When this compound is introduced into an in vitro system (such as liver microsomes) or an in vivo model, its metabolic fate is tracked by identifying the deuterated metabolites. inchem.org The major metabolic pathways for the parent compound, Propoxur, involve hydrolysis and oxidation. inchem.orgnih.gov this compound allows for a definitive confirmation of these pathways.

Key metabolic reactions for Propoxur that would be investigated using this compound include:

Hydrolysis: The cleavage of the carbamate (B1207046) ester bond to yield 2-isopropoxyphenol (B44703).

Oxidation: Hydroxylation can occur on the aromatic ring or on the N-methyl group. inchem.org

Dealkylation: Removal of the isopropoxy group.

By analyzing the mass spectra of the resulting metabolites, researchers can determine which parts of the molecule have been altered. For instance, if a metabolite is found with the deuterium label intact but with an added oxygen atom (a mass increase of 16 Da), it indicates that hydroxylation occurred on a part of the molecule that was not deuterated. Conversely, if a fragment containing the deuterated group is lost, it can help identify the point of cleavage. This precise tracking helps to build a comprehensive metabolic map and identify the "soft spots" most vulnerable to enzymatic attack.

Table 1: Potential Metabolic Transformations of this compound and Expected Mass Shifts

This table illustrates the theoretical metabolic transformations of this compound. The mass shift is a key identifier in mass spectrometry-based analysis.

| Transformation Pathway | Potential Deuterated Metabolite | Expected Mass Shift (from this compound) | Implication for "Soft Spot" Analysis |

| Hydrolysis of Carbamate Ester | 2-Isopropoxyphenol-d7 | Dependent on fragmentation | Confirms the ester linkage as a primary metabolic soft spot. |

| Ring Hydroxylation | 5-Hydroxy-propoxur-d7 | +16 amu | Identifies the aromatic ring as a site of oxidative metabolism. |

| N-demethylation | N-desmethyl-propoxur-d7 | -14 amu | Indicates the N-methyl group is a metabolic soft spot. |

| O-dealkylation | 2-Hydroxyphenyl methylcarbamate-d7 | Dependent on fragmentation | Shows the isopropoxy group is a site of metabolic attack. |

Environmental Transformation Pathway Analysis

This compound is an invaluable tracer for studying how a pesticide behaves and degrades in the environment. Its distinct mass allows it to be detected at very low concentrations in complex matrices like soil, water, and sediment, enabling precise tracking of its fate and the identification of its degradation products. epa.gov

Hydrolysis and Degradation Mechanistic Studies

Hydrolysis is a primary degradation pathway for Propoxur in aqueous environments, and its rate is highly dependent on pH. inchem.orgbeyondpesticides.orgnih.gov Propoxur is relatively stable under acidic conditions but degrades rapidly in alkaline media. inchem.orgepa.gov Studies using this compound would allow researchers to investigate this process without interference from other compounds in the water.

By spiking water samples of varying pH with this compound and analyzing them over time, a precise degradation curve can be generated. The appearance of deuterated 2-isopropoxyphenol would confirm the hydrolytic pathway. nih.gov This approach provides clear, unambiguous data on the half-life of the compound under different environmental conditions. nih.gov

Electrochemical oxidation and photolysis are other degradation mechanisms. researchgate.netnih.gov In studies of these processes, this compound can be used to follow the decay of the parent compound and identify the formation of transformation products, helping to elucidate the reaction kinetics and mechanisms. researchgate.netnih.gov

Table 2: Hydrolysis Half-Life of Propoxur at Different pH Levels

This table presents known data for the parent compound, Propoxur. A study with this compound would be expected to yield similar results, with the advantage of unambiguous detection of the deuterated parent and its hydrolysis product.

| pH | Temperature (°C) | Half-Life | Reference |

| 7 | 30 | 30 days | beyondpesticides.org |

| 7 | 50 | 23 hours | beyondpesticides.org |

| 10.8 | 20 | 40 minutes | inchem.org |

| 11.8 | 20 | 11.5 minutes | inchem.org |

| 12.8 | 20 | 1 minute | inchem.org |

Investigating Environmental Fate Processes

Beyond simple degradation, the environmental fate of a pesticide involves processes like leaching, runoff, and microbial degradation. epa.govbeyondpesticides.org Propoxur is known to be mobile in soil and has the potential to leach into groundwater. epa.govherts.ac.uk

Tracer studies using this compound would be instrumental in quantifying these processes. For example, soil column experiments could be conducted where soil is treated with this compound, and the leachate is collected and analyzed over time. The detection and quantification of this compound in the leachate would provide direct evidence of its mobility and leaching potential. Similarly, in simulated runoff studies, the amount of this compound transported from a treated surface could be accurately measured.

Microbial degradation is another key factor in the environmental persistence of Propoxur. beyondpesticides.org In soil, the half-life can range from 80 to 210 days depending on the soil type. beyondpesticides.org By incubating this compound in different soil types, researchers can identify and quantify the deuterated degradation products, thereby elucidating the specific microbial degradation pathways.

Quality Assurance and Reference Standard Development for Propoxur D7

Certification and Traceability of Deuterated Reference Materials

The certification of deuterated reference materials, such as Propoxur-d7, is a meticulous process that establishes a documented and unbroken chain of comparisons to national or international standards. This traceability is essential for ensuring the accuracy and comparability of analytical results over time and between different laboratories.

Certified Reference Materials (CRMs) for pesticides and their isotopically labeled analogues are produced by accredited reference material producers. fao.orgepa.gov This production and certification are performed in accordance with international standards, primarily ISO 17034 ("General requirements for the competence of reference material producers") and ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). fao.orgnih.gov Adherence to these standards ensures that the certified values for properties such as purity and isotopic enrichment are accurate and have a stated measurement uncertainty.

The traceability of this compound CRMs is typically established by linking them to primary materials from National Metrology Institutes (NMIs). fao.org This linkage is achieved through a series of calibrations, with each step in the chain having a stated uncertainty. The use of isotope-labeled internal standards, like this compound, is a powerful technique to mitigate matrix effects and improve the accuracy of quantification in complex samples. eurl-pesticides.euscience.gov

Key aspects of the certification and traceability process for this compound include:

Gravimetric Preparation: The initial preparation of the reference material is carefully controlled, with precise measurements of the mass of the deuterated compound and the solvent.

Homogeneity and Stability Studies: Extensive studies are conducted to ensure that the reference material is homogeneous throughout the batch and remains stable over its shelf life. nih.gov

Characterization: The material is thoroughly characterized using a variety of analytical techniques to determine its chemical purity and isotopic distribution.

Value Assignment: The certified value and its associated uncertainty are assigned based on the results of the characterization studies.

Certificate of Analysis: A comprehensive certificate is issued, detailing the certified properties, the basis for certification, traceability, and instructions for proper use and storage. fao.org

Analytical Standard Specifications and Purity Assessment

The utility of this compound as an internal standard is directly dependent on its well-defined specifications, particularly its chemical and isotopic purity. Manufacturers of analytical standards provide detailed specifications for their products, which are verified through rigorous purity assessment.

Analytical Standard Specifications:

A typical specification for a this compound analytical standard would include the following information:

| Parameter | Specification |

| Chemical Name | [2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl] N-methylcarbamate |

| Synonyms | This compound, 2-Isopropoxy-d7-phenyl N-methylcarbamate |

| CAS Number | 2140327-65-5 nih.gov |

| Molecular Formula | C₁₁D₇H₈NO₃ nih.gov |

| Molecular Weight | 216.285 nih.gov |

| Isotopic Purity | Typically ≥98% |

| Chemical Purity | Typically ≥98% |

| Appearance | Neat solid or solution in a specified solvent |

Purity Assessment:

A combination of analytical techniques is employed to assess the chemical and isotopic purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode array detection (DAD) is a primary technique for determining the chemical purity of the this compound standard. usgs.govnih.govbenchmark-intl.com The method is validated for parameters such as linearity, selectivity, and repeatability. nih.gov A high-purity standard will show a single major peak corresponding to this compound, with minimal or no peaks from impurities. nih.gov

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for confirming the identity and assessing the isotopic purity of this compound. fao.orgusgs.gov High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its non-deuterated counterpart, as well as other isotopologues. usgs.gov The relative abundance of these ions is used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the molecule and the position of the deuterium (B1214612) labels. Quantitative NMR (qNMR) can also be used to determine the chemical purity of the standard. fao.org

The assessment of purity is a critical step in the quality control process, ensuring that the analytical standard meets the required specifications for its intended use as an internal standard in quantitative analysis.

Inter-laboratory Harmonization and Method Transferability

Ensuring that analytical results for a given analyte are consistent and comparable across different laboratories is a significant challenge in analytical chemistry. For this compound, this is achieved through inter-laboratory harmonization efforts and robust method transferability protocols.

Inter-laboratory Harmonization:

Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin tests, are a key component of quality assurance in analytical laboratories. researchgate.net In these studies, a homogeneous sample containing the analyte of interest is sent to multiple participating laboratories for analysis. The results are then statistically compared to an assigned value to assess the performance of each laboratory.

While specific inter-laboratory studies for this compound are not widely published, the principles applied to the analysis of carbamate (B1207046) pesticides in general are relevant. benchmark-intl.comresearchgate.net Such studies help to:

Identify potential biases in analytical methods used by different laboratories.

Provide confidence in the reliability of analytical data.

The organization of these comparisons often follows internationally recognized guidelines, such as those from the International Laboratory Accreditation Cooperation (ILAC).

Method Transferability:

Method transfer is the documented process of demonstrating that a validated analytical method can be successfully performed by a receiving laboratory. For methods involving this compound as an internal standard, a clear and comprehensive transfer protocol is essential. This protocol should include:

A detailed description of the analytical method: This includes sample preparation, extraction, clean-up, and the specific LC-MS or GC-MS conditions.

Acceptance criteria: Pre-defined criteria for parameters such as precision, accuracy, and linearity that must be met by the receiving laboratory.

Training and support: The originating laboratory should provide adequate training and support to the receiving laboratory to ensure a smooth transfer.

Comparative testing: Both laboratories should analyze the same set of samples to demonstrate that the results are comparable.

The use of a well-characterized and certified this compound internal standard is a critical factor in facilitating successful method transfer, as it helps to compensate for minor variations in instrument performance and sample matrix effects between laboratories. science.gov

The table below summarizes key considerations for inter-laboratory harmonization and method transferability for this compound analysis.

| Aspect | Key Considerations |

| Proficiency Testing | Participation in relevant PT schemes for carbamate pesticides to externally validate laboratory performance. |

| Reference Materials | Use of certified reference materials of this compound to ensure traceability and comparability of results. fao.org |

| Method Validation | Thorough in-house validation of the analytical method before participating in inter-laboratory studies or transferring the method. nih.gov |

| Documentation | Comprehensive documentation of the analytical method and any modifications made during transfer. |

| Communication | Open communication and collaboration between participating laboratories to resolve any analytical issues. |

By adhering to these principles of quality assurance, the analytical community can ensure the development and use of high-quality reference standards for this compound, leading to reliable and defensible analytical data.

Emerging Research Directions and Future Applications of Propoxur D7

Development of Novel Analytical Approaches for Environmental Monitoring

The accurate detection and quantification of pesticide residues in the environment is a critical aspect of public health and environmental protection. Novel analytical approaches, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are continually being developed for the sensitive and reliable analysis of carbamate (B1207046) pesticides like Propoxur (B1679652) in various environmental matrices, including water and soil. nih.govnih.govresearchgate.net In these advanced analytical methods, Propoxur-d7 plays a pivotal role as an internal standard.

The use of a deuterated internal standard such as this compound is a cornerstone of modern quantitative analysis. nih.gov Because this compound has a slightly higher mass than its non-deuterated counterpart due to the replacement of seven hydrogen atoms with deuterium (B1214612), it can be distinguished by a mass spectrometer. However, its chemical and physical properties are nearly identical to that of Propoxur. This allows it to be added to a sample at the beginning of the analytical process, acting as a surrogate that experiences the same variations in sample preparation, extraction, and instrument response as the target analyte. By comparing the signal of this compound to that of Propoxur, analysts can correct for any loss of analyte during the procedure, thereby significantly improving the accuracy and precision of the quantification.

Recent studies have focused on developing methods for the simultaneous determination of multiple pesticide residues in complex samples. researchgate.net For instance, the development of analytical methods for N-methyl carbamate pesticides in food and environmental samples increasingly relies on LC-MS/MS. nih.gov The robustness of these methods is greatly enhanced by the inclusion of isotopically labeled internal standards like this compound.

Table 1: Analytical Techniques for Propoxur Monitoring

| Analytical Technique | Common Use | Role of this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation of pesticides in a mixture. nih.govfao.org | Not directly used in HPLC separation itself, but in the subsequent detection by mass spectrometry. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification of pesticides in complex matrices like water and food. nih.govresearchgate.netresearchgate.net | Used as an internal standard to improve accuracy and precision of quantification. nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable pesticides. taylorfrancis.com | Can be used as an internal standard if derivatization makes Propoxur amenable to GC analysis. |

Advanced Studies in Biochemical Reaction Mechanisms

Understanding the biochemical fate and mechanism of action of pesticides is crucial for assessing their toxicological risk. This compound serves as a valuable tool in these advanced studies, primarily as a tracer to elucidate metabolic pathways and reaction kinetics.

The primary mechanism of Propoxur's insecticidal activity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. nih.gov Studies investigating the kinetics of AChE inhibition and reactivation can benefit from the use of isotopically labeled compounds. nih.govnih.gov While direct studies utilizing this compound for this purpose are not yet widespread, the principle of using labeled inhibitors to track binding and dissociation rates is well-established in enzymology. The distinct mass of this compound would allow researchers to precisely follow its interaction with the AChE enzyme using mass spectrometry-based techniques, providing detailed insights into the carbamylation and decarbamylation processes.

Furthermore, Propoxur undergoes biotransformation in organisms, leading to various metabolites. nih.govnih.gov Studies on the metabolism of Propoxur often utilize radiolabeled versions, such as [14C]propoxur, to trace its degradation products. nih.gov this compound offers a non-radioactive alternative for such tracer studies. By exposing an organism or an in vitro system (like liver microsomes) to this compound, researchers can use LC-MS/MS to identify and quantify the resulting deuterated metabolites. This approach helps in mapping the metabolic pathways, identifying the enzymes involved, and understanding species-specific differences in metabolism. nih.gov For example, research has shown that Propoxur is hydrolyzed to 2-isopropoxyphenol (B44703), which is then conjugated. nih.gov Using this compound would enable precise tracking of these and other potential metabolic routes.

Integration with Multi-Omics and Systems Biology Research Platforms

The fields of metabolomics and systems biology aim to provide a holistic understanding of the biochemical and physiological responses of an organism to external stimuli, such as pesticide exposure. This compound is poised to become an important tool in these integrative research areas.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can reveal the systemic effects of pesticide exposure. researchgate.netresearchgate.netnih.govnyxxb.cn In a typical environmental metabolomics study, organisms are exposed to a chemical, and changes in their metabolic profiles are analyzed. By using this compound as the exposure agent, researchers can perform "tracer-assisted metabolomics." This involves tracking the metabolic fate of the deuterated compound and its incorporation into various metabolic pathways, providing a direct link between the xenobiotic and the observed metabolic perturbations. This can help to more definitively identify the specific pathways disrupted by Propoxur exposure. While studies have been conducted on the metabolomic response to Propoxur, the specific application of this compound in this context represents a significant future direction. researchgate.net

Systems biology integrates data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics) to model and understand complex biological systems. In the context of toxicology, this is often referred to as systems toxicology. The use of isotopically labeled compounds like this compound can provide crucial data for building and validating these complex models. For instance, by quantifying the flux of this compound through metabolic pathways (fluxomics), researchers can obtain dynamic data that is essential for creating predictive models of toxicity. These models can help to better understand the dose-response relationships and the mechanisms of action of pesticides at a systems level.

Q & A

Q. How is Propoxur-d7 employed as an internal standard in LC-MS/MS quantification of Propoxur residues?

this compound serves as a deuterated internal standard to account for matrix effects and ionization efficiency variations in LC-MS/MS. Methodologically, researchers use isotopic dilution by spiking known concentrations of this compound into samples before extraction. Quantification relies on comparing the analyte-to-internal standard peak area ratio against a calibration curve. Validation requires assessing recovery rates (80–120%), precision (RSD <15%), and linearity (R² ≥0.99) across the calibration range .

Q. What sample preparation techniques are optimal for extracting this compound from complex biological matrices?

Solid-phase extraction (SPE) with C18 cartridges is commonly used, followed by solvent evaporation and reconstitution in LC-compatible solvents. For lipid-rich matrices, cleanup steps like dispersive SPE with PSA/C18 sorbents reduce interference. Method validation must include matrix-matched calibration to correct for signal suppression/enhancement, particularly in blood or tissue samples .

Q. How does deuterium substitution in this compound affect its chromatographic behavior compared to non-deuterated Propoxur?

Deuterium increases molecular mass, causing slight retention time shifts in reverse-phase chromatography. Researchers must optimize column chemistry (e.g., phenyl-hexyl vs. C18) and mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to baseline-resolve this compound from Propoxur. Resolution ≥1.5 is critical to prevent isotopic cross-talk in quantitative assays .

Advanced Research Questions

Q. What strategies mitigate isotopic interference when this compound is used in multi-residue pesticide analysis?

High-resolution mass spectrometry (HRMS) at resolving power >50,000 can distinguish this compound from isobaric interferences. For LC-MS/MS, collision energy optimization and monitoring unique fragment ions (e.g., m/z transitions with ≥2 Da separation) reduce false positives. Cross-validation with non-deuterated analogs and blank matrix spikes ensures specificity .

Q. How can researchers validate the stability of this compound under varying storage and analytical conditions?

Stability studies should assess short-term (24-hour autosampler stability), long-term (-80°C storage for 6–12 months), and freeze-thaw cycles (3–5 cycles). Deuterated compounds may exhibit differential degradation compared to non-deuterated versions; thus, parallel stability testing of both forms is necessary. Data analysis uses ANOVA to compare mean recoveries across conditions, with p <0.05 indicating significant degradation .

Q. What experimental designs address contradictions in this compound recovery rates across laboratories?

Interlaboratory studies using standardized protocols (e.g., ISO 17025) and reference materials can identify sources of variability, such as SPE cartridge lot differences or LC column aging. Robust statistical tools like Youden plots or Horwitz ratio analysis quantify reproducibility. Method harmonization requires reporting detailed metadata (e.g., column batch numbers, solvent purity grades) in publications .

Q. How do researchers optimize MRM transitions for this compound to enhance sensitivity in trace-level detection?

Precursor ion selection (e.g., [M+H]⁺ at m/z 228.1 for this compound vs. 221.1 for Propoxur) and collision-induced dissociation (CID) energy tuning are critical. Empirical optimization via flow injection analysis (FIA) identifies optimal fragmentor voltages and collision energies. Signal-to-noise ratios ≥3:1 at the limit of quantification (LOQ) must be validated using matrix blanks .

Methodological Considerations

Q. What statistical approaches resolve discrepancies in this compound calibration curves under matrix effects?

Weighted least squares regression (1/x² weighting) compensates for heteroscedasticity. For severe matrix effects, standard addition calibration or post-column infusion of this compound can quantify signal suppression. Researchers should report % matrix effect values using the formula:

Q. How do researchers ensure isotopic purity of this compound in metabolic fate studies?

Batch-specific certification via NMR and HRMS confirms deuterium incorporation ≥98%. In vivo studies require monitoring for deuterium loss due to metabolic exchange reactions. Control experiments comparing this compound with non-deuterated Propoxur in enzyme incubation assays (e.g., liver microsomes) validate isotopic integrity .

Q. What ethical and reporting standards apply to this compound studies involving human or animal subjects?

Institutional Review Board (IRB) approval is mandatory for human biomonitoring. For animal studies, OECD Guidelines 417 (toxicokinetics) and ARRIVE 2.0 reporting standards ensure reproducibility. Data transparency mandates depositing raw LC-MS/MS files in repositories like MetaboLights, annotated with this compound-specific parameters (e.g., CE voltages, dwell times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.